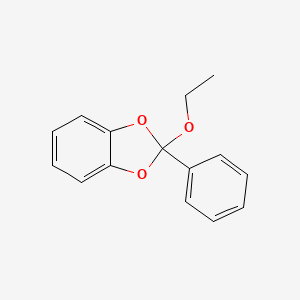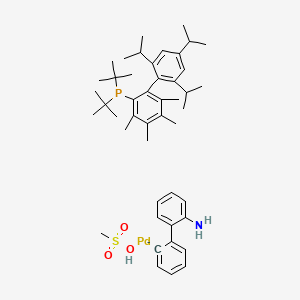
Me4tBuXPhos Pd G3, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Me4tBuXPhos Pd G3, AldrichCPR: is a third-generation Buchwald palladium precatalyst. It is known for its enhanced stability and reactivity compared to previous generations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Me4tBuXPhos Pd G3 involves the coordination of palladium with the ligand Methanesulfonato (2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1-biphenyl) (2’-amino-1,1’-biphenyl-2-yl). The reaction typically occurs under inert atmosphere conditions to prevent oxidation of the palladium center .
Industrial Production Methods: Industrial production of Me4tBuXPhos Pd G3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Me4tBuXPhos Pd G3 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically involve the use of organic halides and organometallic reagents under mild to moderate temperatures. Solvents like toluene, tetrahydrofuran, and dimethylformamide are commonly used .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: Me4tBuXPhos Pd G3 is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its high reactivity and stability make it a preferred catalyst in academic and industrial research .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize complex molecules that can serve as potential drug candidates. Its ability to facilitate the formation of biaryl structures is particularly valuable in the development of pharmaceuticals .
Industry: Industrially, Me4tBuXPhos Pd G3 is used in the production of fine chemicals, polymers, and advanced materials. Its role in cross-coupling reactions makes it indispensable in the manufacture of various high-value products .
Mecanismo De Acción
The mechanism by which Me4tBuXPhos Pd G3 exerts its effects involves the oxidative addition of an organic halide to the palladium center, followed by transmetalation with an organometallic reagent, and finally reductive elimination to form the desired product. The ligand Methanesulfonato (2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1-biphenyl) stabilizes the palladium center and enhances its reactivity .
Comparación Con Compuestos Similares
- tBuXPhos Pd G3
- DavePhos-Pd-G3
- XPhos
- PhDave-Phos
Comparison: Compared to these similar compounds, Me4tBuXPhos Pd G3 offers improved stability and reactivity, making it more efficient in catalyzing cross-coupling reactions. Its unique ligand structure provides better steric and electronic properties, which contribute to its superior performance .
Propiedades
Fórmula molecular |
C46H67NO3PPdS- |
|---|---|
Peso molecular |
851.5 g/mol |
Nombre IUPAC |
ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C33H53P.C12H10N.CH4O3S.Pd/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-21H,1-16H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
WGDDLDXKNJDSLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



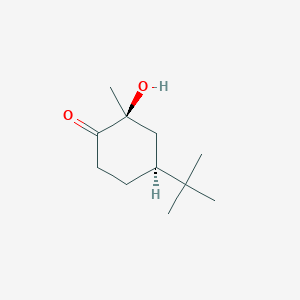
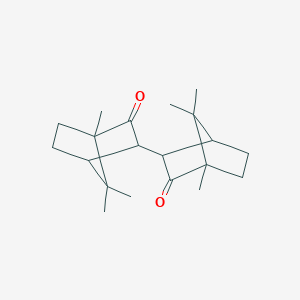
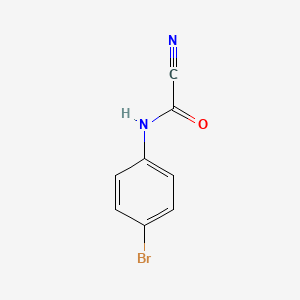
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)

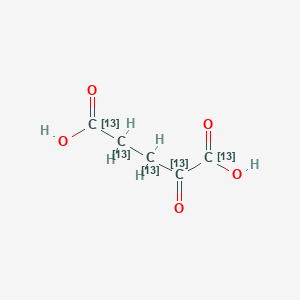
![9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide](/img/structure/B15074853.png)
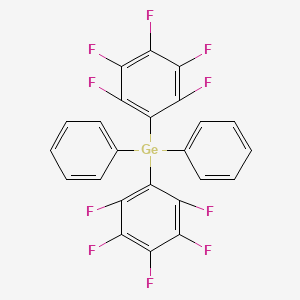
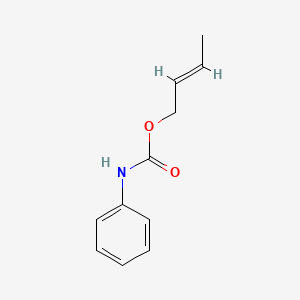
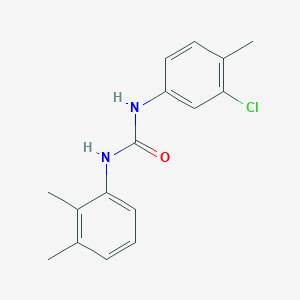
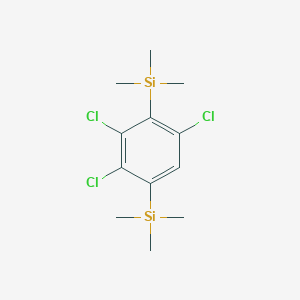
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)
